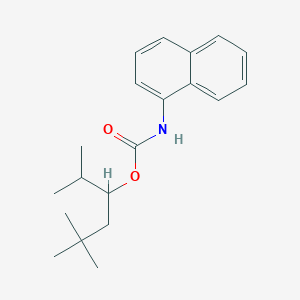

2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate is a synthetic chemical compound commonly used as an insect repellent. It is particularly effective at repelling mosquitoes, ticks, and other biting insects, making it a popular ingredient in many commercial insect repellent products .

Preparation Methods

The synthesis of 2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate involves several steps. One common method starts with the reaction of 2,5,5-trimethylhexan-3-ol with naphthalen-1-yl isocyanate under controlled conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-5°C to ensure the stability of the reactants and products. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate has several scientific research applications:

Chemistry: It is used as a model compound in studying the reactivity of carbamates and their derivatives.

Biology: Its insect-repellent properties make it a valuable tool in entomological studies, particularly in understanding insect behavior and developing new repellents.

Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals with insect-repellent properties.

Industry: It is widely used in the formulation of insect repellent products for consumer use

Mechanism of Action

The mechanism by which 2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate exerts its insect-repellent effects involves the disruption of the olfactory receptors in insects. The compound binds to specific receptors, blocking the insects’ ability to detect human sweat and other attractants. This interference with the olfactory system prevents insects from locating and biting humans .

Comparison with Similar Compounds

2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate can be compared with other insect repellents such as DEET (N,N-diethyl-meta-toluamide) and picaridin. While DEET is known for its long-lasting protection, it can cause skin irritation in some individuals. Picaridin is less irritating but may not provide as long-lasting protection as DEET. This compound offers a balance between efficacy and skin compatibility, making it a preferred choice for many users .

Similar Compounds

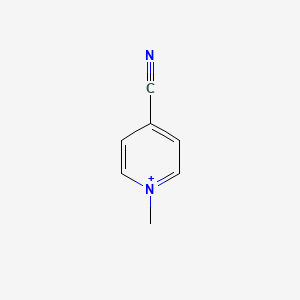

- DEET (N,N-diethyl-meta-toluamide)

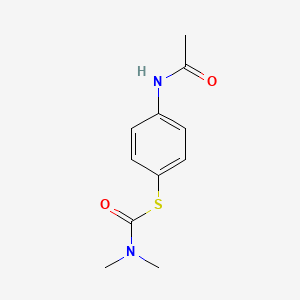

- Picaridin (2-(2-hydroxyethyl)-1-piperidinecarboxylic acid 1-methylpropyl ester)

- IR3535 (ethyl butylacetylaminopropionate)

Properties

CAS No. |

6328-82-1 |

|---|---|

Molecular Formula |

C20H27NO2 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate |

InChI |

InChI=1S/C20H27NO2/c1-14(2)18(13-20(3,4)5)23-19(22)21-17-12-8-10-15-9-6-7-11-16(15)17/h6-12,14,18H,13H2,1-5H3,(H,21,22) |

InChI Key |

LUJJRGIFVREVAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(C)(C)C)OC(=O)NC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)

![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)

![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)

![1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B14727098.png)

![6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14727102.png)

![N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide](/img/structure/B14727110.png)